2-(2,2-Difluoroethyl)pent-4-en-1-ol
Description
2-(2,2-Difluoroethyl)pent-4-en-1-ol is a fluorinated alcohol derivative characterized by a pent-4-en-1-ol backbone substituted with a 2,2-difluoroethyl group at the second carbon. This structure confers unique physicochemical properties due to the electron-withdrawing nature of fluorine atoms and the steric effects of the ethyl group. Fluorinated alcohols are of interest in medicinal chemistry and materials science for their enhanced stability, lipophilicity, and bioactivity .
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C7H12F2O/c1-2-3-6(5-10)4-7(8)9/h2,6-7,10H,1,3-5H2 |
InChI Key |
ZKNPSYFFFJQWFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the nucleophilic ring opening of epoxides using difluoroethylating agents. For instance, the reaction of ethyl 2,2-difluoropent-4-enoate with sodium borohydride can yield the desired compound . Another method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of alcohol nucleophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products: The major products formed from these reactions include difluoroethylated derivatives, oxidized aldehydes or ketones, and reduced alcohols .
Scientific Research Applications
2-(2,2-Difluoroethyl)pent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)pent-4-en-1-ol involves its interaction with molecular targets through its difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, facilitating interactions with various nucleophiles. The compound can undergo ligand coupling reactions, leading to the formation of difluoroethylated products. These interactions are crucial in its biological and chemical activities .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,2-difluoroethyl group in the target compound introduces strong electronegativity, likely reducing electron density at the hydroxyl group, which may enhance acidity compared to non-fluorinated analogs. This trait is valuable in catalysis or as a proton donor in supramolecular chemistry. In contrast, the dimethylamino group in 5-(Dimethylamino)pent-2-en-1-ol is electron-donating, increasing basicity and solubility in polar solvents .
- Lipophilicity (LogP): The dioxolane-containing analog (LogP = 1.32 ) exhibits moderate lipophilicity due to its oxygen-rich cyclic ether. The difluoroethyl group in the target compound may lower LogP compared to aromatic analogs (e.g., diphenylpentenol) but increase it relative to amino-substituted derivatives.
- Polar Surface Area (PSA): PSA values correlate with hydrogen-bonding capacity. The dioxolane analog’s PSA of 38.69 Ų reflects contributions from hydroxyl and ether oxygen atoms. The dimethylamino analog’s PSA (~32.7 Ų) arises from its hydroxyl and amino groups, suggesting the target compound’s PSA may fall between 20–35 Ų, depending on fluorine’s steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
